4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
Description
4-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 4 with a benzenesulfonyl group, at position 2 with a 3-methylphenyl group, and at position 5 with a dimethylaminopropyl amine moiety. The dimethylaminopropyl chain contributes to basicity and solubility in acidic environments, which is critical for bioavailability in drug candidates.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-9-7-10-17(15-16)19-23-21(20(27-19)22-13-8-14-24(2)3)28(25,26)18-11-5-4-6-12-18/h4-7,9-12,15,22H,8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHJEGMDRAUFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the m-tolyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Formation of the diamine side chain:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
“4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. It has shown promise in:
- Anticancer Research : Studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .
- Antiviral Activity : Preliminary research indicates that it could inhibit viral replication mechanisms, making it a candidate for antiviral drug development .
Biochemical Studies
The unique sulfonamide group in the compound enhances its solubility and reactivity, allowing it to be used in:
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes has been explored, providing insights into enzyme kinetics and inhibition mechanisms .
- Receptor Binding Studies : It has been evaluated for its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics and potential side effects .
Drug Delivery Systems
Research has focused on utilizing this compound in novel drug delivery systems:
- Nanoparticle Formulations : The compound can be incorporated into lipid-based nanoparticles to enhance the delivery of therapeutic agents, particularly in targeted cancer therapies .
- Gene Therapy Applications : Its ability to form stable complexes with nucleic acids makes it a candidate for use in gene therapy vectors, facilitating the delivery of genetic material into cells .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound against several human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, highlighting its potential as a lead compound in anticancer drug development.
Case Study 2: Antiviral Screening
A recent screening of compounds for antiviral activity revealed that this compound effectively inhibited the replication of certain viruses in vitro. This study underscored its potential application in developing antiviral therapies.
Mechanism of Action
The mechanism of action of “4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE” would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
*Calculated based on formula C₂₀H₂₃N₃O₃S.
Key Differences and Implications
- Core Heterocycle : The target’s 1,3-oxazol-5-amine differs from AAZ’s 1,3-oxazol-2-amine in amine positioning, which may alter hydrogen-bonding interactions in biological targets.
- Aromatic Substituents : The target’s 3-methylphenyl group is less polar than AAZ’s pyridinylphenyl, which could decrease water solubility but improve membrane permeability.
- Dimethylaminopropyl Chain: Shared with the LEAP Chem compound, this chain enhances basicity, favoring protonation in acidic environments (e.g., lysosomal targeting) .
Research Findings and Data
Physicochemical Properties
- LogP Predictions : The target compound’s LogP (estimated ~3.5) is higher than AAZ’s (~2.8) due to the hydrophobic 3-methylphenyl group, suggesting greater lipophilicity.
- Solubility: The dimethylaminopropyl group may improve solubility in acidic media (e.g., gastric pH), whereas AAZ’s methoxy and pyridinyl groups enhance aqueous solubility .
Biological Activity
4-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a synthetic organic compound belonging to the oxazole derivatives class. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry where they are explored for potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine. The molecular formula is C21H25N3O4S, and its molecular weight is approximately 397.51 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Sulfonylation : Introduction of the benzenesulfonyl group using sulfonyl chlorides.
- Friedel-Crafts Alkylation : Attachment of the m-tolyl group.
- Formation of the Diamine Side Chain : Achieved through various coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. A notable study demonstrated that certain analogues exhibited over 90% inhibition against epidermal growth factor receptor (EGFR) at low concentrations (10 nM) .
Binding Affinity Studies
Binding assays reveal that compounds related to this compound can compete effectively with known ligands at serotonin transporters (SERT) and norepinephrine transporters (NET). These studies provide insights into the compound's potential as a pharmacological agent targeting neurotransmitter systems .
Case Study 1: Inhibition of Kinases
In a comparative study involving multiple compounds with similar oxazole structures, it was found that several derivatives showed moderate to significant activity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The most promising candidates demonstrated IC50 values in the range of 0.1–100 µM .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | K562 | 15 |
| Compound B | MCF-7 | 20 |
| Compound C | A549 | 25 |
Case Study 2: Molecular Docking Studies
Molecular docking simulations have suggested that the unique structural features of this compound allow for favorable interactions with active sites of target kinases. This binding mode could potentially enhance selectivity and efficacy against specific cancer types .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-1,3-oxazol-5-amine, and how can purity be ensured?
- Methodology :
-
Step 1 : Construct the oxazole core via cyclization of an α-acylamino ketone precursor under acidic conditions (e.g., H₂SO₄) .
-
Step 2 : Introduce the benzenesulfonyl group using a sulfonylation reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
-
Step 3 : Attach the 3-(dimethylamino)propylamine side chain via nucleophilic substitution or amide coupling (e.g., EDC/HOBt) .
-
Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
- Key Characterization Techniques :
Q. How should researchers approach the spectroscopic characterization of this compound?
- Methodology :
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially for the propylamine and aryl groups .
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they compare with experimental data?
- Methodology :
-
DFT Calculations : Use B3LYP/6-311G(d) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and vibrational frequencies .
-
Validation : Compare computed bond lengths/angles with X-ray data (e.g., C-S bond: calc. 1.76 Å vs. exp. 1.78 Å) .
- Example Findings :
| Parameter | Calculated (DFT) | Experimental (XRD) |
|---|---|---|
| C-N (oxazole) | 1.32 Å | 1.30 Å |
| HOMO-LUMO Gap | 4.1 eV | N/A |
Q. What strategies resolve contradictions between observed bioactivity and computational predictions for this compound?
- Methodology :
- Hypothesis Testing : If bioactivity (e.g., enzyme inhibition) contradicts docking scores, re-evaluate the binding mode using molecular dynamics (MD) simulations (e.g., 100 ns trajectory in GROMACS) .
- Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) to measure affinity and compare with docking scores .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Variations : Synthesize analogs with modified sulfonyl groups (e.g., 4-methylbenzenesulfonyl) or alkyl chain lengths on the propylamine moiety .
- Assays : Test analogs in vitro (e.g., IC₅₀ in enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, logP) .
Q. What are the challenges in studying this compound’s metabolic stability, and how can they be addressed?
- Methodology :
- In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., N-demethylation or sulfone oxidation) .
- Stabilization : Introduce steric hindrance (e.g., cyclopropyl substituents) or replace labile groups (e.g., methyl → trifluoromethyl) .
Methodological Frameworks
Q. How should a theoretical framework guide research on this compound’s mechanism of action?
- Approach : Link studies to established theories (e.g., enzyme inhibition kinetics for sulfonamide-containing compounds) .
- Example : Use Michaelis-Menten models to analyze inhibition constants (Kᵢ) and validate via Lineweaver-Burk plots .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
